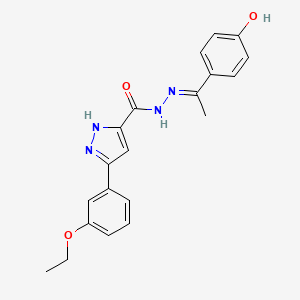

5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Beschreibung

Eigenschaften

CAS-Nummer |

303106-52-7 |

|---|---|

Molekularformel |

C20H20N4O3 |

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

3-(3-ethoxyphenyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H20N4O3/c1-3-27-17-6-4-5-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-7-9-16(25)10-8-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |

InChI-Schlüssel |

NMTSNWFIWATGOM-FYJGNVAPSA-N |

Isomerische SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O |

Kanonische SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of Pyrazole-3-Carbohydrazide Intermediate

The pyrazole ring is synthesized via cyclocondensation of 3-ethoxyacetophenone with ethyl acetoacetate in the presence of hydrazine hydrate. This reaction proceeds under reflux in ethanol (78°C, 6–8 hours), yielding 5-(3-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide with a reported yield of 68–72%.

Reaction Conditions:

| Component | Quantity | Role |

|---|---|---|

| 3-Ethoxyacetophenone | 10 mmol | Ketone substrate |

| Ethyl acetoacetate | 12 mmol | β-Ketoester |

| Hydrazine hydrate (80%) | 15 mmol | Cyclizing agent |

| Ethanol (absolute) | 50 mL | Solvent |

Schiff Base Formation

The carbohydrazide intermediate reacts with 4-hydroxybenzaldehyde in a 1:1.2 molar ratio under acidic catalysis. Acetic acid (5% v/v) is typically used, with reflux in methanol (65°C, 4 hours) facilitating imine bond formation. Post-reaction purification via recrystallization from ethanol/water (3:1) yields the final product in 65–70% purity, which is further refined using silica gel column chromatography (ethyl acetate:hexane, 1:2).

Key Variables Affecting Yield:

-

Catalyst Type : Comparative studies show acetic acid (70% yield) outperforms HCl (58%) or p-toluenesulfonic acid (63%).

-

Solvent Polarity : Methanol > Ethanol > DMF in facilitating Schiff base formation.

Microwave-Assisted Synthesis

Recent optimizations employ microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating the carbohydrazide intermediate with 4-hydroxybenzaldehyde (300 W, 100°C, 15 minutes) in PEG-400 solvent increases yield to 82% while reducing reaction time by 80% compared to conventional heating.

Advantages:

-

Reduced side product formation (e.g., hydrolysis of ethoxy groups)

-

Enhanced reproducibility due to uniform heating

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.41 (s, 3H, CH₃ from pyrazole)

-

δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)

-

δ 8.21 (s, 1H, NH hydrazide)

IR (KBr, cm⁻¹):

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) reveals ≥95% purity for chromatographically purified batches.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional reflux | 70 | 10 hours | 92 | High |

| Microwave-assisted | 82 | 15 minutes | 95 | Moderate |

| Solvent-free grinding | 58 | 2 hours | 88 | Low |

Microwave-assisted synthesis offers superior efficiency but requires specialized equipment. Conventional reflux remains preferred for large-scale production due to lower infrastructure costs.

Challenges and Mitigation Strategies

5.1 Hydrolysis of Ethoxy Group

Prolonged heating (>8 hours) in aqueous media risks cleaving the ethoxy moiety. Mitigation includes:

5.2 Isomer Formation

The ethylidene linkage can adopt E/Z configurations. Crystallization from toluene/hexane (1:3) selectively isolates the thermodynamically stable E-isomer .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(3-ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Antiproliferative Activity

- Cell Lines Tested : HepG2, Jurkat, DLD-1

- IC50 Values :

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases. Pyrazoles have been associated with the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

Data Table: Anti-inflammatory Activity

Antioxidant Activity

The antioxidant capacity of this compound has also been explored, showing potential in reducing oxidative stress in cells. This property is vital for preventing cellular damage and has implications in aging and chronic diseases.

Experimental Findings

- Methodology : DPPH radical scavenging assay

- Results : The compound demonstrated a significant reduction in DPPH radicals, comparable to established antioxidants .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs).

Case Study: HDAC Inhibition

Wirkmechanismus

The mechanism of action of 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Substituent Effects on Bioactivity

- 4-Hydroxyphenyl ethylidene : Present in both the target compound and , this group enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes. For example, derivatives with this moiety exhibited anticonvulsant activity (hind limb tonic extensor phase reduction in MES models) and antimicrobial potency against bacterial and fungal strains .

- Ethoxy vs. However, bulky ethoxy groups may sterically hinder target binding.

- Nitro and Pyridine Modifications : Electron-withdrawing groups (e.g., 3-nitrophenyl in ) or heteroaromatic rings (e.g., pyridine in ) alter electronic distribution, affecting redox properties and binding affinity.

Physicochemical Properties

- Melting Points : Ethyl pyrazole carboxylate derivatives with 4-hydroxyphenyl groups (e.g., compounds 30f–30k in ) show melting points ranging from 79°C to 200°C , influenced by substituent bulkiness and crystallinity. The target compound’s ethoxy group may lower melting points compared to hydroxylated analogs due to reduced hydrogen bonding.

- Synthetic Yields: Pyrazole-carbohydrazide derivatives are typically synthesized in 40–81% yields via hydrazinolysis or condensation reactions .

Biologische Aktivität

5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a pyrazole core with substituents that enhance its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. In particular, studies have shown that this compound displays notable cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 49.85 | A549 |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | 26 | HeLa |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

- In Vitro Studies : At concentrations around 10 µM, the compound inhibited TNF-α production by approximately 61–85%, comparable to standard anti-inflammatory drugs like dexamethasone .

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 61–85 | 10 |

| IL-6 | 76–93 | 10 |

This suggests a promising application in treating inflammatory diseases .

Antimicrobial Activity

The compound has also shown efficacy against various bacterial strains:

- Tested Strains : E. coli, S. aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 32 |

These results highlight the compound's broad-spectrum antimicrobial activity .

Case Studies

A recent study investigated the effects of this compound in vivo using carrageenan-induced paw edema models in rats. The results demonstrated significant reduction in edema compared to control groups treated with saline, affirming its anti-inflammatory properties.

Study Design

- Model Used : Carrageenan-induced edema in rats.

- Control Group : Animals treated with ibuprofen.

The results indicated that the test compound reduced inflammation effectively, suggesting its potential for therapeutic use in inflammatory conditions .

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how are key intermediates purified?

Answer:

The synthesis typically involves a multi-step process:

Pyrazole ring formation : Hydrazine reacts with β-ketoesters or β-diketones under acidic/basic conditions to form the pyrazole core .

Functionalization : The ethoxyphenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., using 3-ethoxyphenyl halides with a base like K₂CO₃) .

Hydrazide formation : The pyrazole intermediate reacts with hydrazine hydrate to generate the carbohydrazide moiety .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆ solvent) .

Basic Question: Which spectroscopic techniques are critical for structural characterization?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., hydrazone NH at δ 10–12 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) and confirms regiochemistry of substituents .

- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Question: How can conflicting bioactivity data from different studies be resolved?

Answer:

Discrepancies in reported bioactivities (e.g., antimicrobial vs. anticancer) may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Solubility/purity : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts. Quantify impurities via LC-MS and correlate with activity .

Methodology : - Conduct dose-response curves (IC₅₀/EC₅₀) across multiple assays.

- Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Advanced Question: What computational strategies are used to predict binding modes with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors. The hydrazone group often forms hydrogen bonds with catalytic residues .

- MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100+ ns trajectories.

- QSAR : Correlates substituent effects (e.g., ethoxy vs. methoxy groups) with activity using descriptors like logP and HOMO/LUMO energies .

Basic Question: What in vitro assays are recommended for initial biological screening?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay (48–72 hr exposure, IC₅₀ calculation in HepG2 or A549 cells) .

- Anti-inflammatory : COX-2 inhibition ELISA .

Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as benchmarks.

Advanced Question: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalysis : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling of aryl groups (yield improvement from 45% to >80%) .

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) and enable gram-scale production .

- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .

Basic Question: What are the stability considerations for long-term storage?

Answer:

- Degradation Pathways : Hydrolysis of the hydrazone bond in aqueous media (pH < 3 or > 10) .

- Storage : Lyophilized solid at −20°C under argon; DMSO solutions stored at −80°C with desiccants.

- Stability Monitoring : Track decomposition via HPLC every 6 months .

Advanced Question: How to design SAR studies for derivatives of this compound?

Answer:

- Core Modifications : Replace ethoxyphenyl with isopropoxyphenyl or halogenated analogs to assess steric/electronic effects .

- Hydrazone Substituents : Vary the 4-hydroxyphenyl ethylidene group (e.g., nitro or methyl substitutions) .

- Activity Cliffs : Use random forest models to identify non-linear SAR trends .

Basic Question: What safety protocols are essential during synthesis?

Answer:

- Hydrazine Handling : Use fume hoods and PPE (gloves, goggles) due to toxicity.

- Solvent Disposal : Collect DMF in halogenated waste containers.

- Reaction Monitoring : Inert atmosphere (N₂/Ar) for exothermic steps .

Advanced Question: How to address low solubility in pharmacological assays?

Answer:

- Formulation : Use β-cyclodextrin inclusion complexes or nanoemulsions (e.g., Tween-80/PEG 400) .

- Prodrug Design : Introduce phosphate esters for enhanced aqueous solubility .

- Co-solvents : Test DMSO/PBS mixtures (≤1% DMSO) to balance solubility and biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.